molecular formula C17H16N2O4S B2626951 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034311-49-2

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2626951
M. Wt: 344.39
InChI Key: PCTCVWUGGRFBLL-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide, also known as FMP, is a sulfonamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of neuroscience, cancer research, and drug discovery.

Scientific Research Applications

Synthesis and Characterization

The compound N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide and its derivatives have been synthesized and characterized in various studies. Hasan et al. (2003) synthesized bifunctional oligo-α-aminopyridine ligands and corresponding copper(II) complexes, exploring their structural characteristics and bonding geometries through single-crystal X-ray crystallography. The study highlights the intricate coordination and bonding patterns, revealing a distorted octahedral geometry in one complex and a twisted square planar geometry in another (Hasan et al., 2003).

Antitumor Activity

Abbassi et al. (2014) explored the antiproliferative and apoptotic activities of certain N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, including derivatives similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide. These compounds demonstrated significant activity against human tumor cell lines, indicating their potential in cancer therapy (Abbassi et al., 2014).

Antiprotozoal Agents

A study by Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, showcasing their strong DNA affinities and impressive in vitro and in vivo activities against Trypanosoma and Plasmodium species. This highlights the compound's potential as an antiprotozoal agent (Ismail et al., 2004).

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-16-4-2-3-5-17(16)24(20,21)19-11-13-6-7-15(18-10-13)14-8-9-23-12-14/h2-10,12,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCVWUGGRFBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide

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